1'-(4-Methyl-1,2,3-thiadiazole-5-carbonyl)spiro[chroman-2,3'-pyrrolidin]-4-one
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Overview
Description
1'-(4-Methyl-1,2,3-thiadiazole-5-carbonyl)spiro[chroman-2,3'-pyrrolidin]-4-one is a complex organic compound featuring a thiadiazole ring fused to a spirocyclic structure
Mechanism of Action
Target of Action
The primary targets of 1’-(4-Methyl-1,2,3-thiadiazole-5-carbonyl)spiro[chroman-2,3’-pyrrolidin]-4-one are currently unknown. This compound is a novel derivative of 4-methyl-1,2,3-thiadiazole-5-carboxylic acid , which has been shown to have antimicrobial activity, particularly against Gram-positive bacteria . .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1'-(4-Methyl-1,2,3-thiadiazole-5-carbonyl)spiro[chroman-2,3'-pyrrolidin]-4-one typically involves multiple steps, starting with the preparation of the thiadiazole core. This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions. Subsequent steps may include the formation of the spirocyclic structure through intramolecular cyclization reactions.
Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve optimized reaction conditions to increase yield and purity. Techniques such as continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability.
Types of Reactions:
Reduction: Reduction reactions can be performed to convert specific functional groups within the molecule.
Substitution: Substitution reactions, including nucleophilic and electrophilic substitutions, can be used to modify the compound's structure.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and strong bases (e.g., sodium hydride, potassium tert-butoxide) are employed.
Major Products Formed:
Scientific Research Applications
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: It may serve as a tool in biological studies, such as enzyme inhibition assays or as a probe in cellular imaging.
Medicine: Potential medicinal applications include the development of new drugs targeting specific diseases or conditions.
Industry: The compound's unique structure may find use in material science, particularly in the development of advanced polymers or coatings.
Comparison with Similar Compounds
4-Methyl-1,2,3-thiadiazole-5-carboxylic acid
Quinolin-8-yl 4-methyl-1,2,3-thiadiazole-5-carboxylate
2-nitrophenyl 4-methyl-1,2,3-thiadiazole-5-carboxylate
Uniqueness: 1'-(4-Methyl-1,2,3-thiadiazole-5-carbonyl)spiro[chroman-2,3'-pyrrolidin]-4-one stands out due to its spirocyclic structure, which is not commonly found in similar compounds. This structural feature may confer unique chemical and biological properties, making it a valuable candidate for further research and development.
Properties
IUPAC Name |
1'-(4-methylthiadiazole-5-carbonyl)spiro[3H-chromene-2,3'-pyrrolidine]-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O3S/c1-10-14(23-18-17-10)15(21)19-7-6-16(9-19)8-12(20)11-4-2-3-5-13(11)22-16/h2-5H,6-9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LLFNVWSOMPTROZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SN=N1)C(=O)N2CCC3(C2)CC(=O)C4=CC=CC=C4O3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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